molecular formula C16H22O3 B14310732 6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid CAS No. 111086-30-7

6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid

Cat. No.: B14310732
CAS No.: 111086-30-7
M. Wt: 262.34 g/mol
InChI Key: HJTRWGYRDCXMOF-UHFFFAOYSA-N
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Description

6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid is an organic compound with a complex structure that includes a methoxy group, a propyl group, and a hexenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenol derivative with a propyl halide, followed by methoxylation and subsequent coupling with a hexenoic acid derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propyl groups may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    5-Hexenoic acid: A simpler analog with a similar hexenoic acid chain but lacking the methoxy and propyl groups.

    3-Methoxyphenyl derivatives: Compounds with similar methoxy substitution on the phenyl ring.

    Propylphenyl derivatives: Compounds with propyl substitution on the phenyl ring.

Uniqueness

The presence of both methoxy and propyl groups on the phenyl ring, along with the hexenoic acid chain, makes it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

111086-30-7

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

6-(3-methoxy-2-propylphenyl)hex-5-enoic acid

InChI

InChI=1S/C16H22O3/c1-3-8-14-13(10-7-11-15(14)19-2)9-5-4-6-12-16(17)18/h5,7,9-11H,3-4,6,8,12H2,1-2H3,(H,17,18)

InChI Key

HJTRWGYRDCXMOF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=C1OC)C=CCCCC(=O)O

Origin of Product

United States

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